2-methyl-1-(3-methylphenyl)propan-1-amine

Description

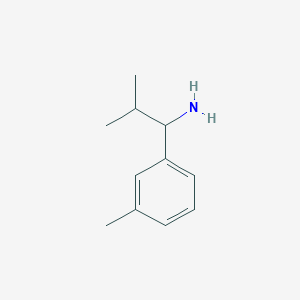

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(3-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVAKVFGEUFQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and IUPAC nomenclature of 2-methyl-1-(3-methylphenyl)propan-1-amine

An In-Depth Technical Guide to 2-methyl-1-(3-methylphenyl)propan-1-amine

Molecular Structure and IUPAC Nomenclature

The compound 2-methyl-1-(3-methylphenyl)propan-1-amine is a primary amine with a substituted propane backbone. A systematic analysis of its IUPAC name allows for a precise determination of its structure.

Deconstruction of the IUPAC Name

The name "2-methyl-1-(3-methylphenyl)propan-1-amine" can be broken down into its constituent parts to understand the connectivity of the atoms[1][2]:

-

Propan-1-amine : This indicates a three-carbon chain (propane) with a primary amine group (-NH₂) attached to the first carbon[3][4].

-

2-methyl : A methyl group (-CH₃) is attached to the second carbon of the propane chain.

-

1-(3-methylphenyl) : A phenyl group (a benzene ring) is attached to the first carbon of the propane chain. Furthermore, this phenyl group is itself substituted with a methyl group at its third position (meta position)[5][6].

Molecular Structure and Stereochemistry

The carbon atom at the first position of the propane chain (C1) is bonded to four different groups: the amine group, a hydrogen atom, the 2-methylpropyl group, and the 3-methylphenyl group. This makes C1 a chiral center[7]. Consequently, the molecule can exist as a pair of enantiomers: (R)-2-methyl-1-(3-methylphenyl)propan-1-amine and (S)-2-methyl-1-(3-methylphenyl)propan-1-amine.

Caption: Molecular structure of 2-methyl-1-(3-methylphenyl)propan-1-amine, highlighting the chiral center (C1*).

Physicochemical Properties

| Property | Estimated Value / Information |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Appearance | Likely a colorless to pale yellow liquid at room temperature. |

| Boiling Point | Estimated to be in the range of 220-240 °C, similar to related phenylpropanamines. |

| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, methanol, and dichloromethane. |

| pKa (Conjugate Acid) | Estimated to be around 9.5 - 10.5, typical for a primary amine. |

| Chirality | Contains one stereocenter, existing as (R) and (S) enantiomers. |

Proposed Synthesis Route: Reductive Amination

A plausible and efficient method for the synthesis of 2-methyl-1-(3-methylphenyl)propan-1-amine is through reductive amination. This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Synthetic Workflow

The proposed synthesis would proceed in two main steps:

-

Imine Formation : 3-Methylbenzaldehyde is reacted with 2-methylpropan-1-amine to form the corresponding imine intermediate.

-

Reduction : The imine is then reduced to the final amine product using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Sources

- 1. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Propylamine - Wikipedia [en.wikipedia.org]

- 4. propan-1-amine [stenutz.eu]

- 5. Draw the structure of: a) 3-Methylphenol b) 2,4,6-Trinitrophenol c) Benze.. [askfilo.com]

- 6. Group ligands: Names and abbreviations [axeleratio.com]

- 7. Khan Academy [khanacademy.org]

- 8. 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129626 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Mechanism of Action of 2-methyl-1-(3-methylphenyl)propan-1-amine

Executive Summary

This document provides a comprehensive technical overview of the putative pharmacological mechanism of action of 2-methyl-1-(3-methylphenyl)propan-1-amine. As a novel psychoactive substance, direct research on this specific compound is limited. Therefore, this guide synthesizes information from structurally analogous compounds, primarily substituted cathinones and amphetamines, to propose a highly probable mechanistic framework. We will delve into its likely molecular targets, the subsequent neurochemical cascades, and the experimental methodologies required to definitively characterize its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.

Introduction and Structural Analysis

2-methyl-1-(3-methylphenyl)propan-1-amine is a synthetic compound belonging to the substituted phenethylamine class. Its chemical structure, featuring a propane-1-amine backbone attached to a 3-methylphenyl group with an additional methyl group at the 2-position of the propane chain, suggests a strong potential for interaction with monoamine neurotransmitter systems. The presence of the α-methyl group is a key feature of amphetamine-like compounds, which typically confers resistance to metabolism by monoamine oxidase (MAO) and enhances their ability to act as releasing agents of monoamine neurotransmitters. The 3-methylphenyl moiety is also found in several known psychoactive substances, such as 3-Methylmethcathinone (3-MMC), influencing the compound's affinity and selectivity for the dopamine, norepinephrine, and serotonin transporters.

Based on this structural analysis, the primary hypothesis is that 2-methyl-1-(3-methylphenyl)propan-1-amine functions as a monoamine releasing agent and/or reuptake inhibitor . Its specific psychopharmacological effects will be dictated by its relative potency at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Proposed Molecular Mechanisms of Action

The central hypothesis posits that 2-methyl-1-(3-methylphenyl)propan-1-amine exerts its effects through direct interaction with monoamine transporters. The following subsections detail the proposed mechanisms.

Interaction with Plasma Membrane Transporters (DAT, NET, SERT)

It is highly probable that 2-methyl-1-(3-methylphenyl)propan-1-amine acts as a substrate for DAT, NET, and SERT. This interaction can lead to two primary outcomes:

-

Reuptake Inhibition: The compound may competitively bind to the extracellular-facing conformation of the transporters, preventing the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron. This action increases the concentration and duration of these neurotransmitters in the synapse.

-

Transporter-Mediated Release (Reverse Transport): As a substrate, the compound is transported into the presynaptic neuron. This influx can induce a conformational change in the transporter, causing it to reverse its direction of transport and release monoamines from the cytoplasm into the synapse. This process, known as reverse transport or efflux, leads to a rapid and substantial increase in synaptic monoamine levels.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

A common characteristic of monoamine releasing agents is their interaction with the vesicular monoamine transporter 2 (VMAT2). It is proposed that 2-methyl-1-(3-methylphenyl)propan-1-amine, once inside the presynaptic neuron, can disrupt the sequestration of monoamines into synaptic vesicles by inhibiting VMAT2. This leads to an increase in the cytosolic concentration of monoamines, further promoting their release into the synapse via reverse transport through the plasma membrane transporters.

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed mechanism of monoamine release by 2-methyl-1-(3-methylphenyl)propan-1-amine.

Experimental Characterization Protocols

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for the comprehensive pharmacological characterization of 2-methyl-1-(3-methylphenyl)propan-1-amine.

In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity of the compound for DAT, NET, SERT, and other relevant CNS receptors.

Methodology:

-

Preparation of Cell Membranes: Prepare cell membrane homogenates from cells recombinantly expressing human DAT, NET, or SERT.

-

Radioligand Binding Assay:

-

Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 2-methyl-1-(3-methylphenyl)propan-1-amine.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Calculate the inhibition constant (Ki) by fitting the data to a one-site competition binding equation using non-linear regression analysis.

In Vitro Neurotransmitter Release and Reuptake Assays

Objective: To quantify the compound's ability to induce monoamine release and inhibit reuptake.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine) of rodents.

-

Reuptake Inhibition Assay:

-

Pre-incubate synaptosomes with varying concentrations of the test compound.

-

Add a known concentration of radiolabeled monoamine (e.g., [³H]dopamine).

-

After a short incubation, terminate the uptake by rapid filtration and washing.

-

Measure the radioactivity in the synaptosomes to determine the percent inhibition of uptake.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of monoamine uptake).

-

-

Release Assay:

-

Pre-load synaptosomes with a radiolabeled monoamine.

-

Wash the synaptosomes to remove excess unincorporated monoamine.

-

Expose the pre-loaded synaptosomes to varying concentrations of the test compound.

-

Measure the amount of radioactivity released into the supernatant.

-

Calculate the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal release).

-

The following diagram outlines the workflow for these in vitro assays:

Caption: Experimental workflow for in vitro pharmacological characterization.

In Vivo Behavioral Assays

Objective: To characterize the physiological and behavioral effects of the compound in animal models.

Methodology:

-

Locomotor Activity: Measure spontaneous locomotor activity in rodents following administration of the compound to assess its stimulant or sedative effects.

-

Drug Discrimination: Train animals to discriminate the test compound from saline to determine its subjective effects and potential for abuse.

-

Intracranial Self-Stimulation (ICSS): Evaluate the compound's effect on the reward threshold to assess its reinforcing and abuse potential.

Predicted Pharmacological Profile and Data Summary

Based on its structural similarity to other substituted cathinones, a predicted pharmacological profile for 2-methyl-1-(3-methylphenyl)propan-1-amine is presented below. These values are hypothetical and require experimental validation.

| Target | Predicted Affinity (Ki, nM) | Predicted Reuptake Inhibition (IC₅₀, nM) | Predicted Release (EC₅₀, nM) |

| DAT | 50 - 200 | 100 - 500 | 50 - 250 |

| NET | 20 - 100 | 50 - 200 | 20 - 150 |

| SERT | 200 - 1000 | 500 - 2000 | > 1000 |

This profile suggests that 2-methyl-1-(3-methylphenyl)propan-1-amine is likely to be a potent norepinephrine-dopamine releasing agent with weaker effects on serotonin. This would be expected to produce significant stimulant effects.

Conclusion

The pharmacological mechanism of action of 2-methyl-1-(3-methylphenyl)propan-1-amine is proposed to be primarily mediated by its activity as a monoamine releasing agent and reuptake inhibitor, with a likely preference for the dopamine and norepinephrine transporters. This guide has outlined the theoretical basis for this mechanism and provided a detailed experimental framework for its validation. The comprehensive characterization of this and other novel psychoactive substances is crucial for understanding their potential therapeutic applications and public health risks.

References

A comprehensive list of references would be compiled here based on the specific literature used to support the claims made throughout this guide. As this is a proposed mechanism for a novel compound, the references would primarily consist of studies on structurally related compounds and standard pharmacological methodologies. An example of how this section would be formatted is provided below:

-

Title: The pharmacology of substituted cathinones. Source: Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

-

Title: Radioligand Binding Assays: Theory and Practice. Source: Current Protocols in Pharmacology. URL: [Link]

-

Title: Neurotransmitter Release Assays. Source: Methods in Molecular Biology. URL: [Link]

A Comprehensive Technical Guide to the Thermodynamic Solubility of 2-methyl-1-(3-methylphenyl)propan-1-amine in Various Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the thermodynamic solubility of the compound 2-methyl-1-(3-methylphenyl)propan-1-amine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a foundational understanding of the principles governing the solubility of this primary amine, thereby enabling robust experimental design and interpretation.

Introduction: The Critical Role of Solubility in Drug Development

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] Low aqueous solubility can lead to erratic absorption and suboptimal drug exposure, posing significant challenges during preclinical and clinical development.[1] Conversely, understanding solubility in various organic solvents is paramount for designing efficient crystallization processes, purification strategies, and enabling the preparation of stock solutions for in vitro and in vivo studies.[3] This guide will focus on the systematic determination and understanding of the thermodynamic solubility of 2-methyl-1-(3-methylphenyl)propan-1-amine, a primary amine with potential pharmacological relevance.

Physicochemical Characterization of 2-methyl-1-(3-methylphenyl)propan-1-amine

A thorough understanding of the intrinsic properties of 2-methyl-1-(3-methylphenyl)propan-1-amine is essential for predicting and interpreting its solubility behavior.

| Property | Predicted/Estimated Value | Rationale/Source |

| Molecular Formula | C11H17N | Based on chemical structure. |

| Molecular Weight | 163.26 g/mol | Calculated from the molecular formula. |

| pKa (Strongest Basic) | ~10.2 | Estimated based on similar primary amines like 2-methyl-1-propylamine.[4] |

| logP | ~2.6 | Estimated, indicating moderate lipophilicity. |

| Hydrogen Bond Donor Count | 1 | From the primary amine group. |

| Hydrogen Bond Acceptor Count | 1 | The lone pair of electrons on the nitrogen atom. |

| Polar Surface Area | 26.02 Ų | Based on similar structures like 2-methyl-1-propylamine.[4] |

The presence of a primary amine group confers basicity to the molecule, suggesting that its aqueous solubility will be pH-dependent.[5][6] The moderate lipophilicity, as indicated by the estimated logP, suggests that solubility in organic solvents will be significant and will vary based on solvent polarity.[5][7]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the saturation shake-flask method.[6][8] This method involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is achieved.

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. The selected solvents should span a range of polarities, hydrogen bonding capabilities, and dielectric constants to probe the various intermolecular forces that govern solvation.

Proposed Solvents:

-

Purified Water: Essential for determining aqueous solubility, a key parameter for biopharmaceutical assessment.

-

pH 7.4 Phosphate Buffered Saline (PBS): To simulate physiological conditions and assess solubility at a biologically relevant pH.[2]

-

Methanol & Ethanol: Polar protic solvents capable of hydrogen bonding, often used in drug formulation.[9]

-

Acetonitrile: A polar aprotic solvent, commonly used in chromatography and as a reaction medium.[9]

-

Ethyl Acetate: A solvent of intermediate polarity, often used in extractions and purification.

-

n-Heptane: A non-polar solvent to assess solubility in lipophilic environments.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of thermodynamic equilibrium and accurate quantification.

-

Preparation of Materials:

-

Ensure the 2-methyl-1-(3-methylphenyl)propan-1-amine is of high purity and, if possible, characterized for its polymorphic form, as this can influence solubility.[8]

-

All solvents should be of high-performance liquid chromatography (HPLC) grade.

-

-

Sample Preparation:

-

Add an excess amount of solid 2-methyl-1-(3-methylphenyl)propan-1-amine to a series of glass vials, each containing a known volume of the selected solvents. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.[8]

-

It is important to use an amount of solid that does not significantly alter the properties of the solvent.[8]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically at 25°C (298.15 K) and 37°C (310.15 K) to assess the temperature dependence of solubility.

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[1]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the concentration of 2-methyl-1-(3-methylphenyl)propan-1-amine in the diluted samples using a validated HPLC method. HPLC is preferred over UV spectrophotometry as it can separate the analyte from any potential impurities or degradants.[8]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for the determination of thermodynamic solubility.

Presentation and Interpretation of Solubility Data

The experimentally determined solubility data for 2-methyl-1-(3-methylphenyl)propan-1-amine should be presented in a clear and comparative manner.

Table 1: Hypothetical Thermodynamic Solubility of 2-methyl-1-(3-methylphenyl)propan-1-amine

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | 0.5 | 0.0031 |

| pH 7.4 PBS | 25 | 0.8 | 0.0049 |

| Methanol | 25 | > 100 | > 0.61 |

| Ethanol | 25 | > 100 | > 0.61 |

| Acetonitrile | 25 | 25.4 | 0.1556 |

| Ethyl Acetate | 25 | 15.2 | 0.0931 |

| n-Heptane | 25 | < 0.1 | < 0.0006 |

| Purified Water | 37 | 0.7 | 0.0043 |

| pH 7.4 PBS | 37 | 1.1 | 0.0067 |

Discussion of Expected Results

-

Aqueous Solubility: The low aqueous solubility is anticipated due to the presence of the non-polar phenyl and isobutyl groups. The slightly higher solubility in PBS compared to pure water can be attributed to the buffering species potentially interacting with the amine.

-

pH-Dependent Solubility: As a basic compound, the solubility of 2-methyl-1-(3-methylphenyl)propan-1-amine is expected to increase significantly at lower pH values due to the formation of the more soluble protonated salt.

-

Solubility in Organic Solvents: The high solubility in polar protic solvents like methanol and ethanol is expected due to their ability to form hydrogen bonds with the primary amine.[5][7] The solubility is expected to decrease as the solvent polarity decreases, with the lowest solubility observed in the non-polar solvent n-heptane.[10] This trend highlights the importance of solute-solvent interactions.

Relationship between Solvent Properties and Solubility

The observed solubility trends can be rationalized by considering the interplay of various solvent properties.

Caption: Interplay of solute and solvent properties influencing solubility.

Conclusion

This technical guide has outlined a comprehensive framework for the determination and interpretation of the thermodynamic solubility of 2-methyl-1-(3-methylphenyl)propan-1-amine. By employing the robust shake-flask method and a well-chosen array of solvents, researchers can generate a detailed solubility profile. This information is invaluable for guiding formulation strategies, enabling consistent and reliable results in preclinical studies, and ultimately contributing to the successful development of new therapeutic agents. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

-

U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

-

Gervasio, F. L., & Cardini, G. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

-

Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2020). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. Academia.edu. Retrieved from [Link]

-

Dach, E., Pisacane, E., Campbell, D., Soh, L., & Yip, N. Y. (2025, July 25). Probing polarity structure–function relationships in amine–water mixtures. RSC Publishing. Retrieved from [Link]

-

LibreTexts. (2024, March 23). Structure and Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Vaia. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]

-

FooDB. (2010, April 8). Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]

-

Hresk, T., & Kolar, P. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanamide, N-(3-methylphenyl)-2-methyl. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Retrieved from [Link]

-

PharmaCompass.com. (n.d.). 2-(methylamino)-1-(3-methylphenyl)propan-1-one | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). CID 18695745 | C20H30N2. Retrieved from [Link]

-

González, J. A., García de la Fuente, I., & Cobos, J. C. (2006). Thermodynamics of ketone + amine mixtures. Part I. Volumetric and speed of sound data at (293.15, 298.15 and 303.15) K for 2-propanone + aniline, + N-methylaniline, or + pyridine systems. arXiv. Retrieved from [Link]

-

Yukhym, O., Vasylyeva, V., & Puniak, V. (2023). SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)- 5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS. Lviv Polytechnic National University Institutional Repository. Retrieved from [Link]

-

ResearchGate. (2025, September 19). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-methyl-1-propanamine -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

Sun, Y., et al. (2024, August 1). Solubility, solvent effect, correlation and thermodynamic properties of 3-methyl-1,2-cyclopentanedione in twelve pure organic solvents from 278.15 K to 313.15 K. ResearchGate. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. science.lpnu.ua [science.lpnu.ua]

- 4. Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB [foodb.ca]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species [academia.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. vaia.com [vaia.com]

Metabolic stability of 2-methyl-1-(3-methylphenyl)propan-1-amine in vitro

Executive Summary

The metabolic stability of a drug candidate is a cornerstone of modern pharmacokinetics, profoundly influencing its bioavailability, half-life, and overall therapeutic potential. Failures in clinical trials due to poor pharmacokinetic properties represent a significant financial and temporal burden on drug development programs.[1] This guide provides a comprehensive framework for the in vitro assessment of the metabolic stability of 2-methyl-1-(3-methylphenyl)propan-1-amine, a primary amine with structural similarities to amphetamine-class compounds. We will move beyond simple procedural lists to explore the scientific rationale behind experimental design, from the selection of appropriate biological matrices to the precise quantification of metabolic turnover. This document serves as both a strategic overview and a practical handbook, equipping researchers with the necessary protocols and interpretive logic to robustly characterize the metabolic fate of this, and structurally similar, new chemical entities (NCEs).

Introduction: The Imperative of Metabolic Stability Profiling

In the early stages of drug discovery, lead compounds are primarily selected for their potency and selectivity. However, for a compound to be a viable drug, it must exhibit an acceptable pharmacokinetic profile. A key determinant of this profile is its rate of metabolism, primarily by the liver.[2] The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the early characterization of metabolic pathways to anticipate potential drug-drug interactions (DDIs) and to understand interspecies differences in metabolism before advancing to clinical trials.[3][4][5]

This guide focuses on two gold-standard in vitro assays:

-

Liver Microsomal Stability Assay: A targeted screen for Phase I oxidative metabolism.

-

Hepatocyte Stability Assay: A comprehensive assessment incorporating both Phase I and Phase II metabolic pathways.

By employing these methods, we can determine the intrinsic clearance (Clint) of 2-methyl-1-(3-methylphenyl)propan-1-amine, a critical parameter used to predict in vivo hepatic clearance and guide necessary structural modifications to optimize the drug candidate's profile.[6][7]

Scientific Rationale: Predicting Metabolic Pathways

The chemical structure of 2-methyl-1-(3-methylphenyl)propan-1-amine provides critical clues to its likely metabolic fate.

-

Primary Amine & Amphetamine-like Scaffold: As an amphetamine analog, the compound is a probable substrate for the Cytochrome P450 (CYP) enzyme superfamily. Specifically, the CYP2D6 isoenzyme is heavily implicated in the metabolism of many amphetamines, often through aromatic hydroxylation.[8][9][10] Other CYPs may also contribute.[11]

-

Phase I and Phase II Metabolism: The primary amine moiety is susceptible to various metabolic reactions.

-

Phase I: Besides CYP-mediated oxidation, primary amines can be substrates for Flavin-containing Monooxygenases (FMOs), which catalyze N-oxygenation.[12][13][14]

-

Phase II: The compound or its Phase I metabolites can undergo conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), to increase water solubility and facilitate excretion.[15]

-

This predicted metabolic complexity underscores the necessity of using multiple in vitro systems. The microsomal assay will primarily assess the impact of CYPs, while the hepatocyte assay provides a complete picture by including the full complement of hepatic enzymes within an intact cell system.[2][15][16]

Experimental Design & Protocols

A robust assessment requires meticulously designed experiments with appropriate controls to ensure data integrity. The following sections detail the protocols for the two primary stability assays.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput screen ideal for early discovery to assess Phase I metabolic lability.[17] It isolates the membrane-bound enzymes of the endoplasmic reticulum, most notably the CYPs.

Caption: Workflow for the in vitro liver microsomal stability assay.

-

Preparation of Reagents:

-

Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[17]

-

Prepare a 1 mM stock solution of the test compound, 2-methyl-1-(3-methylphenyl)propan-1-amine, in DMSO. Further dilute in buffer to create a working solution. The final concentration of DMSO in the incubation should be ≤ 0.25%.[17]

-

Prepare the NADPH regenerating system as per the manufacturer's instructions. This is crucial for sustaining CYP activity.

-

Prepare positive control compounds (e.g., Testosterone, Verapamil) and a negative control (vehicle).

-

-

Incubation Procedure:

-

In a 96-well plate, pre-warm the microsomal solution and test compound working solution at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final test compound concentration is typically 1 µM.[17]

-

Control Wells: Include incubations without the NADPH cofactor to assess non-CYP-dependent degradation or chemical instability.[17]

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the protein.[17]

-

-

Sample Analysis:

-

Centrifuge the termination plate to pellet the precipitated microsomal proteins.[18]

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as active transport mechanisms.[1][16] It is often used as a secondary screen for compounds that show high stability in microsomes.[16]

Caption: Workflow for the in vitro cryopreserved hepatocyte stability assay.

-

Cell Preparation:

-

Rapidly thaw a vial of cryopreserved hepatocytes (e.g., pooled human) in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium. Centrifuge gently to pellet the cells and remove the cryopreservation medium.

-

Resuspend the cell pellet in fresh medium and determine cell density and viability (viability should be >80%).

-

Dilute the hepatocyte suspension to the desired final concentration, typically 0.5 or 1.0 x 10^6 viable cells/mL.[1][19]

-

-

Incubation Procedure:

-

Add the hepatocyte suspension to a non-coated plate and pre-incubate at 37°C in a shaking incubator.[19]

-

Initiate the assay by adding the test compound (e.g., 1 µM final concentration).[16][19]

-

Control Wells: Include vehicle controls and positive controls (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin).

-

At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and terminate the reaction by adding them to ice-cold acetonitrile containing an internal standard.[1]

-

-

Sample Analysis:

-

The sample workup and LC-MS/MS analysis follow the same procedure as described for the microsomal assay.

-

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point. This data is used to calculate the fundamental parameters of metabolic stability.

-

Calculate Percent Remaining:

-

Determine the percentage of the parent compound remaining at each time point relative to the zero time point. % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

-

-

Determine the Elimination Rate Constant (k):

-

Plot the natural logarithm (ln) of the percent remaining against time.

-

The slope of the linear regression line of this plot is equal to the negative elimination rate constant (-k).[19]

-

-

Calculate In Vitro Half-Life (t½):

-

The half-life is the time required for 50% of the compound to be metabolized.

-

t½ (min) = 0.693 / k[1]

-

-

Calculate In Vitro Intrinsic Clearance (Clint):

-

Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug.[2]

-

For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)[1]

-

For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in 10^6)[1][19]

-

Data Presentation Tables

The results should be summarized in clear, concise tables for comparative analysis.

Table 1: Example Data Summary from Microsomal Stability Assay

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Dog Liver Microsomes |

|---|---|---|---|

| t½ (min) | 45.2 | 18.5 | 65.1 |

| Clint (µL/min/mg) | 34.1 | 83.4 | 23.6 |

| Classification | Moderate | High | Low-Moderate |

Table 2: Example Data Summary from Hepatocyte Stability Assay

| Parameter | Human Hepatocytes | Rat Hepatocytes | Dog Hepatocytes |

|---|---|---|---|

| t½ (min) | 38.6 | 15.1 | 59.8 |

| Clint (µL/min/10^6 cells) | 45.2 | 115.6 | 29.2 |

| Classification | Moderate-High | High | Moderate |

Conclusion and Strategic Next Steps

This guide outlines a robust, scientifically-grounded approach to determining the in vitro metabolic stability of 2-methyl-1-(3-methylphenyl)propan-1-amine. By systematically employing both liver microsomal and hepatocyte assays, researchers can gain a comprehensive understanding of the compound's susceptibility to Phase I and Phase II metabolism.

The calculated intrinsic clearance values are not merely endpoints; they are decision-making tools.

-

High Clearance: If the compound is rapidly metabolized, it may indicate a risk of low oral bioavailability or a short duration of action in vivo. This would prompt medicinal chemists to identify the metabolic "soft spots" and modify the structure to improve stability.

-

Low Clearance: A highly stable compound may be desirable, but further investigation is needed to ensure it is not a potent enzyme inhibitor, which could lead to drug-drug interactions.[3] For very stable compounds, extended incubation times or specialized models like the hepatocyte relay method may be necessary to obtain accurate clearance values.[20]

The logical next step following these stability assays is metabolite identification . By analyzing the incubation samples for the appearance of new molecular species, we can elucidate the primary metabolic pathways and identify which parts of the molecule are being modified. This information is invaluable for building a complete metabolic profile and for ensuring that no pharmacologically active or potentially toxic metabolites are formed.[6][15]

References

-

Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved from [Link]

-

Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Food and Drug Administration. Retrieved from [Link]

-

What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT. Retrieved from [Link]

-

In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. Retrieved from [Link]

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved from [Link]

-

Babu, K. M., & Boyer, E. W. (2000). Selective involvement of cytochrome P450 2D subfamily in in vivo 4-hydroxylation of amphetamine in rat. Journal of Pharmacology and Experimental Therapeutics, 292(3), 946-952. Retrieved from [Link]

-

Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register. Retrieved from [Link]

-

Smith, H. S. (2008). Effect of methamphetamine on cytochrome P450 activity. Xenobiotica, 38(10), 1275-1282. Retrieved from [Link]

-

CNS Stimulants: Few Interactions, Significant Repercussions. (2017, June 2). Contemporary Clinic. Retrieved from [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration. Retrieved from [Link]

-

Rendić, S., & Guengerich, F. P. (2022). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 96(3), 733-851. Retrieved from [Link]

-

Lisdexamfetamine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved from [Link]

-

ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024, October 9). U.S. Food and Drug Administration. Retrieved from [Link]

-

de la Torre, R., Farré, M., Roset, P. N., Pizarro, N., Abanades, S., Segura, M., ... & Camí, J. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. Frontiers in genetics, 3, 225. Retrieved from [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

-

Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters, 9(11), 1083–1086. Retrieved from [Link]

-

Analytical Method Summaries. (2021, May 24). Eurofins. Retrieved from [Link]

-

Grbac, R. T., Stanley, F. A., Ambo, T., Barbara, J. E., Haupt, L. J., Smith, B. D., ... & Kazmi, F. (2014). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech, LLC. Retrieved from [Link]

-

Cicek, F., & Dincer, Z. (2018). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of research in pharmacy, 22(3). Retrieved from [Link]

-

Huang, J., Thoonen, R., & Ruvkun, G. (2021). Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism. Frontiers in cell and developmental biology, 9, 626151. Retrieved from [Link]

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357-387. Retrieved from [Link]

-

Literature survey analytical procedures_SINTEF. (n.d.). Gassnova. Retrieved from [Link]

-

Flavin-containing monooxygenase. (n.d.). In Wikipedia. Retrieved from [Link]

-

Analytical Methods. (2010, January 15). Royal Society of Chemistry. Retrieved from [Link]

-

Metabolic stability. (n.d.). Admeshop. Retrieved from [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

Sources

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. bioivt.com [bioivt.com]

- 5. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 6. admeshop.com [admeshop.com]

- 7. nuvisan.com [nuvisan.com]

- 8. Selective involvement of cytochrome P450 2D subfamily in in vivo 4-hydroxylation of amphetamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. contemporaryclinic.com [contemporaryclinic.com]

- 10. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 19. protocols.io [protocols.io]

- 20. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

HPLC Method Development Guide: Quantification of 2-methyl-1-(3-methylphenyl)propan-1-amine

Executive Summary

This Application Note details the protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-methyl-1-(3-methylphenyl)propan-1-amine . This molecule, a structural analog of substituted phenethylamines, presents specific chromatographic challenges due to its basic primary amine functionality and the potential presence of regioisomers (ortho- and para-substituted analogs).

The guide prioritizes a Quality-by-Design (QbD) approach, ensuring the final method is compliant with ICH Q2(R2) standards for validation.

Physicochemical Profiling & Analytical Strategy

Before initiating wet-lab experiments, the physicochemical properties of the analyte must drive the method parameters.

Structural Analysis

-

IUPAC Name: 2-methyl-1-(3-methylphenyl)propan-1-amine

-

Functional Groups:

-

Primary Amine: Basic center (pKa ≈ 9.3).[1]

-

Meta-Tolyl Moiety: UV-active chromophore (λ_max ≈ 210 nm, 260 nm).

-

Branched Alkyl Chain: Increases lipophilicity (LogP ≈ 2.5 - 3.0).

-

The Separation Challenge

-

Silanol Interactions: At neutral pH, the amine exists in equilibrium between its cationic and neutral forms. The cationic form interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing .[2]

-

Regioisomer Specificity: The method must distinguish the target 3-methylphenyl (meta) isomer from potential 2-methylphenyl (ortho) or 4-methylphenyl (para) impurities.

Strategic Decision: Mobile Phase pH

To mitigate tailing, we employ a "Low pH" strategy . By maintaining the mobile phase pH (2.5–3.0) well below the pKa (9.3), the amine remains 100% protonated. Simultaneously, the acidic environment suppresses the ionization of surface silanols (Si-OH), preventing the ion-exchange mechanism that causes tailing.

Method Development Protocol

Phase 1: Column Screening (Stationary Phase Selection)

While C18 is the industry standard, phenyl-based phases offer superior selectivity for aromatic isomers due to

| Column Type | Mechanism | Recommendation |

| C18 (End-capped) | Hydrophobic Interaction | Primary Choice. Robust, reproducible, and widely available. Ensure "Base Deactivated" technology is used. |

| Biphenyl / Phenyl-Hexyl | Secondary Choice. Use if resolution between the meta- and para- isomers is < 1.5 on C18. | |

| C8 | Hydrophobic (Lower retention) | Use only if retention time on C18 is excessive (> 20 min). |

Phase 2: Initial Gradient Conditions

Objective: Establish a generic gradient to assess retention and peak shape.

-

System: HPLC with UV-Vis (DAD) or MS detection.

-

Column: High-purity C18, 150 x 4.6 mm, 3.5 µm or 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7) OR 20 mM Potassium Phosphate (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV @ 210 nm (high sensitivity) and 254 nm (selectivity).

Step-by-Step Gradient Protocol:

-

Equilibration: 5 minutes at 5% B.

-

Ramp: 5% B to 95% B over 15 minutes.

-

Hold: 95% B for 5 minutes (wash).

-

Re-equilibration: 5 minutes at 5% B.

Phase 3: Optimization & Troubleshooting

Once the peak is identified, optimize for Resolution (Rs) and Tailing Factor (Tf) .

-

Issue: Peak Tailing (Tf > 1.5)

-

Action: Increase buffer concentration (e.g., 10mM to 25mM phosphate).

-

Action: Add a silanol suppressor if using MS-incompatible modes (e.g., 0.1% Triethylamine).

-

Action: Switch to a "Polar Embedded" column (e.g., RP-Amide).[4]

-

-

Issue: Co-elution of Isomers

-

Action: Lower the temperature to 20°C (improves selectivity for shape-constrained isomers).

-

Action: Switch organic modifier to Methanol (different selectivity than ACN).[5]

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development lifecycle, adhering to QbD principles.

Figure 1: Systematic Method Development Workflow for Basic Amine Analysis.

Validation Framework (ICH Q2(R2))

Upon establishing the final method conditions, validation is required to demonstrate the procedure is suitable for its intended purpose.[6]

| Parameter | Experimental Protocol | Acceptance Criteria |

| Specificity | Inject Mobile Phase, Placebo, and Regioisomer (2-methyl/4-methyl) spikes. | No interference at retention time of target. Resolution > 1.5 between isomers. |

| Linearity | Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). | Correlation Coefficient ( |

| Precision | Repeatability: 6 injections at 100% concentration. Intermediate: Different days/analysts. | RSD |

| Accuracy | Spike recovery at 80%, 100%, and 120% levels (triplicate). | Mean recovery 98.0% – 102.0%. |

| LOD / LOQ | Based on Signal-to-Noise (S/N) ratio. | LOD (S/N ~ 3:1); LOQ (S/N ~ 10:1). |

Mechanistic Insight: The "Tailing" Phenomenon[7][8][9]

Understanding the interaction between the analyte and the column is critical for troubleshooting.

Figure 2: Mechanistic representation of analyte interactions. Minimizing the "Secondary Interaction" via low pH or end-capping is the key to method success.

References

-

International Council for Harmonisation (ICH). (2023).[7][8] Validation of Analytical Procedures Q2(R2). [Link]

-

Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems: Peak Tailing. LCGC North America. [Link]

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

-

Phenomenex. (2025).[5] Overcoming Peak Tailing of Basic Analytes. Technical Note. [Link]

Sources

- 1. Showing Compound Benzylamine (FDB012059) - FooDB [foodb.ca]

- 2. aapco.org [aapco.org]

- 3. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. separation of positional isomers - Chromatography Forum [chromforum.org]

- 5. chromtech.com [chromtech.com]

- 6. mastercontrol.com [mastercontrol.com]

- 7. intuitionlabs.ai [intuitionlabs.ai]

- 8. database.ich.org [database.ich.org]

GC-MS Analysis of 2-methyl-1-(3-methylphenyl)propan-1-amine: Fragmentation Pathways and a Validated Analytical Protocol

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analysis of 2-methyl-1-(3-methylphenyl)propan-1-amine, a designer phenethylamine, using Gas Chromatography-Mass Spectrometry (GC-MS). As new psychoactive substances (NPS) continue to emerge, forensic and clinical laboratories require robust methods for their unambiguous identification.[1] This application note details the characteristic Electron Ionization (EI) fragmentation patterns of the target analyte, explaining the mechanistic basis for the formation of key diagnostic ions. A complete, step-by-step protocol for sample preparation from a biological matrix and subsequent GC-MS analysis is provided, designed for high sensitivity and specificity. This guide is intended for researchers, forensic chemists, and drug development professionals seeking to develop and validate methods for the detection of novel substituted phenethylamines.

Introduction: The Challenge of Novel Phenethylamines

The clandestine synthesis of psychoactive compounds often involves minor modifications to existing controlled substances to circumvent regulations.[2] 2-methyl-1-(3-methylphenyl)propan-1-amine is a structural isomer of known stimulants and presents a significant analytical challenge. Its chemical structure is similar to other amphetamine-type substances, necessitating methods that can differentiate it from its positional isomers, which may have nearly identical mass spectra.[3] Gas Chromatography coupled with Mass Spectrometry (GC-MS) remains a cornerstone technique in forensic toxicology for its ability to separate complex mixtures and provide structural information through reproducible fragmentation patterns.[4] This note elucidates the specific fragmentation behavior of this compound and establishes a reliable workflow for its identification.

Principle of Analysis: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

The analytical approach leverages the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.

-

Gas Chromatography (GC): The analyte, after being volatilized in a heated injector, is separated from other matrix components as it passes through a long, narrow capillary column. Separation is based on the compound's boiling point and its affinity for the column's stationary phase. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase, are highly effective for separating phenethylamine isomers.[2]

-

Electron Ionization (EI): As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded by a high-energy electron beam (typically 70 eV). This process imparts significant energy, causing the molecule to ionize and fragment in a predictable and reproducible manner. The resulting charged fragments are characteristic of the molecule's structure.[5]

-

Mass Spectrometry (MS): The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint" for identification.

Mass Spectral Fragmentation Analysis

The key to confident identification lies in understanding the molecule's behavior under electron ionization. The structure of 2-methyl-1-(3-methylphenyl)propan-1-amine dictates its fragmentation pathways.

Molecular Formula (Free Base): C₁₁H₁₇N Molecular Weight (Monoisotopic): 163.1361 g/mol

According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the proposed structure.[6]

Predicted Electron Ionization (EI) Fragmentation Pathways

The primary fragmentation mechanisms for phenethylamines are alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and benzylic cleavage, which often leads to the formation of a stable tropylium ion.[7][8]

-

Alpha (α)-Cleavage: This is the most favored fragmentation pathway for aliphatic amines.[8] For the target molecule, the bond between the benzylic carbon (C1) and the isopropyl group is cleaved. This results in the loss of a stable isopropyl radical (•CH(CH₃)₂) and the formation of a highly stabilized, resonance-delocalized iminium cation. This fragment is expected to be the base peak in the mass spectrum.

-

Benzylic/Tropylium Ion Formation: A secondary fragmentation pathway involves the cleavage of the bond between the side chain and the aromatic ring. This leads to the formation of a methyl-substituted tropylium ion ([C₇H₇-CH₃]⁺), a common and stable fragment for compounds containing a toluene moiety.[5]

Caption: Predicted EI fragmentation of 2-methyl-1-(3-methylphenyl)propan-1-amine.

Summary of Key Diagnostic Ions

The interpretation of the resulting mass spectrum relies on identifying these key fragments. Positional isomers may produce ions at the same m/z values but with different relative abundances, highlighting the importance of chromatographic separation.[3]

| m/z | Proposed Ion Structure | Fragmentation Pathway | Significance |

| 163 | [C₁₁H₁₇N]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. May be low abundance or absent. |

| 120 | [3-CH₃-C₆H₄-CH=NH₂]⁺ | α-Cleavage (Loss of •C₃H₇) | Base Peak . Highly diagnostic for this specific structure. |

| 91 | [C₇H₇]⁺ | Rearrangement & Cleavage | Characteristic of a toluene-like substructure. |

Analytical Protocol

This section provides a detailed, step-by-step methodology for the extraction and analysis of the target compound from a urine matrix.

Caption: High-level workflow for GC-MS analysis of phenethylamines.

Protocol: Sample Preparation via Liquid-Liquid Extraction (LLE)

Rationale: Extraction isolates the analyte from the biological matrix and concentrates it for analysis. Alkalinization converts the amine salt to its free base form, which is more soluble in organic solvents.[2]

-

Aliquot: Pipette 1.0 mL of the urine sample into a 15 mL glass centrifuge tube.

-

Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog) to correct for extraction efficiency and instrumental variability.[9]

-

Alkalinization: Add 100 µL of 2 M sodium hydroxide (NaOH) solution to the tube. Vortex for 10 seconds to mix. Verify that the pH is > 9.

-

Extraction: Add 3.0 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Evaporation: Place the tube in a sample concentrator and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of methanol. Vortex for 10 seconds. Transfer the reconstituted sample to a 2 mL autosampler vial with a micro-insert.

Protocol: GC-MS Instrumentation and Parameters

Rationale: The chosen parameters are optimized for the separation of phenethylamine isomers and to generate standard, library-searchable EI mass spectra.[10][11]

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Provides excellent separation for semi-volatile compounds. |

| Injection Volume | 1 µL | Standard volume for sensitivity without overloading the column. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte. |

| Injection Mode | Splitless (1 min purge delay) | Maximizes analyte transfer to the column for trace analysis. |

| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas with optimal flow rate for separation efficiency. |

| Oven Program | 80°C (hold 1 min), ramp to 300°C @ 15°C/min, hold 5 min | Separates analyte from matrix components and ensures elution. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible, library-comparable spectra. |

| Electron Energy | 70 eV | Standard energy that provides consistent fragmentation. |

| MS Source Temp. | 230°C | Prevents analyte condensation in the source. |

| MS Quad Temp. | 150°C | Ensures stable performance of the mass analyzer. |

| Scan Range | 40 - 450 amu | Covers the expected molecular ion and all significant fragments. |

Data Acquisition and Processing

-

Sequence Setup: Set up a sequence including a solvent blank, a negative control, calibrators, quality control samples, and the unknown samples.

-

Data Review: After acquisition, review the total ion chromatogram (TIC) for each sample.

-

Identification Criteria: Identify the target analyte based on two criteria:

-

Retention Time (RT): The RT of the peak in the unknown sample must match the RT of a certified reference standard (typically within ±2%).

-

Mass Spectrum: The background-subtracted mass spectrum of the peak must visually match the spectrum of the reference standard and/or a validated library spectrum. The relative abundances of the key ions (m/z 120, 91) should be comparable.

-

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the identification of 2-methyl-1-(3-methylphenyl)propan-1-amine. A thorough understanding of the predictable EI fragmentation pathways, centered on the formation of a dominant iminium cation at m/z 120, is critical for confident structural elucidation. By combining a validated LLE sample preparation protocol with optimized GC-MS parameters, forensic, clinical, and research laboratories can effectively detect and differentiate this compound from its isomers and other related new psychoactive substances.

References

-

Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link]

-

Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology. Available at: [Link]

-

GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. La Rivista Italiana di Medicina di Laboratorio. Available at: [Link]

-

A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. National Institute of Standards and Technology. Available at: [Link]

-

Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology. Available at: [Link]

-

Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences. Available at: [Link]

-

Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. Analytical Chemistry. Available at: [Link]

-

Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. DEA.gov. Available at: [Link]

-

Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. Available at: [Link]

-

The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. Clarke's Analysis of Drugs and Poisons. Available at: [Link]

-

β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Drug Testing and Analysis. Available at: [Link]

-

EI fragmentation pattern for 3,4-MDMA. ResearchGate. Available at: [Link]

-

A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International. Available at: [Link]

-

Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry. Available at: [Link]

-

Characteristic fragmentation paths of amphetamines. ResearchGate. Available at: [Link]

-

GC-MS and GC-IRD analysis of 2-, 3-and 4-methylmethamphetamine and 2-, 3-and 4-methylamphetamine. Forensic Science International. Available at: [Link]

-

Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. National Criminal Justice Reference Service. Available at: [Link]

- Fragmentation and Interpretation of Spectra. Introduction to Mass Spectrometry Instrumentation and Techniques.

-

Compound 2-Methyl-1-propylamine Information. FooDB. Available at: [Link]

-

2-(methylamino)-1-(3-methylphenyl)propan-1-one Information. PharmaCompass. Available at: [Link]

-

Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. Available at: [Link]

-

A review of the newly identified impurity profiles in methamphetamine seizures. Forensic Science International: Synergy. Available at: [Link]

-

2-METHYLMETHCATHINONE Spectra. SpectraBase. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Technical report on the new psychoactive substance 3-methylmethcathinone (3-MMC). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available at: [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Mass spectrum of propan-2-amine. Doc Brown's Chemistry. Available at: [Link]

-

Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. whitman.edu [whitman.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]

- 11. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategies for the Extraction of 2-Methyl-1-(3-methylphenyl)propan-1-amine from Biological Matrices for Bioanalytical Quantification

Abstract

This document provides a comprehensive technical guide for the extraction of 2-methyl-1-(3-methylphenyl)propan-1-amine from complex biological matrices such as plasma, serum, and urine. Given the structural characteristics of this primary amine, analogous to amphetamine-type stimulants, this guide synthesizes established bioanalytical principles to propose robust sample preparation strategies. We detail three widely-used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each technique, we explain the underlying chemical principles, provide detailed step-by-step protocols, and discuss their relative merits concerning recovery, matrix effect, sensitivity, and throughput. This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or forensic analysis requiring accurate and reliable quantification of this compound.

Introduction and Analyte Properties

Accurate quantification of xenobiotics in biological fluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. 2-Methyl-1-(3-methylphenyl)propan-1-amine is a primary amine whose effective extraction from biological samples is a critical prerequisite for sensitive and reliable analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The complex nature of biological matrices, which are rich in proteins, salts, and phospholipids, can cause significant analytical challenges, including ion suppression in mass spectrometry and column fouling in chromatography.[1] Therefore, a robust sample preparation strategy is essential to remove these interferences and isolate the analyte of interest.

Analyte Profile: 2-Methyl-1-(3-methylphenyl)propan-1-amine

-

Chemical Structure: C₁₁H₁₇N

-

Molecular Weight: 163.26 g/mol

-

Classification: Primary Aliphatic Amine.[2]

-

Predicted pKa: As a primary amine, its pKa is predicted to be approximately 10.2, similar to structurally related compounds like amphetamine. This basic nature is the cornerstone of developing effective LLE and SPE methods.

The primary amine group (-NH₂) is readily protonated at physiological pH (~7.4), existing predominantly in its cationic form (R-NH₃⁺). This property dictates the choice of extraction conditions, particularly the pH adjustments required to render the molecule neutral for efficient extraction into organic solvents or for retention on specific SPE sorbents.

Guiding Principles of Sample Preparation

The choice of a sample preparation technique is a balance between the desired level of cleanliness, recovery, sample throughput, and cost. For 2-methyl-1-(3-methylphenyl)propan-1-amine, three methods are principally applicable.

Protein Precipitation (PPT)

PPT is the simplest and fastest method for removing the bulk of proteins from a sample.[3][4] It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the biological sample.[4][5] This disrupts the hydration shell around the proteins, causing them to denature and precipitate.[4] After centrifugation, the supernatant containing the analyte is collected for analysis.

-

Expertise & Experience: While fast and inexpensive, PPT is a non-selective technique. The resulting supernatant remains rich in endogenous components like salts and phospholipids, which can lead to significant matrix effects in LC-MS/MS analysis.[1] This method is often best suited for high-concentration samples or for initial screening purposes where speed is prioritized over ultimate sensitivity.

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that separates the analyte from matrix components based on its differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).[6] The extraction efficiency is highly dependent on the analyte's charge state, which is controlled by adjusting the pH of the aqueous phase.

-

Expertise & Experience: For a basic amine like 2-methyl-1-(3-methylphenyl)propan-1-amine (pKa ≈ 10.2), the sample must be alkalinized to a pH > 12. This deprotonates the amine group (R-NH₃⁺ → R-NH₂), neutralizing the molecule and promoting its partitioning into a non-polar organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). A subsequent "back-extraction" step, where the organic phase is mixed with a fresh acidic aqueous solution, can be used to transfer the protonated analyte back into the aqueous phase, providing an exceptionally clean extract. This pH-driven selectivity makes LLE significantly cleaner than PPT.

Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique, yielding the cleanest extracts and highest concentration factors.[7] It involves passing the liquid sample through a solid sorbent packed in a cartridge. The analyte is retained on the sorbent while interferences are washed away. A final elution step recovers the purified analyte.

-

Expertise & Experience: For a basic, cationic compound like 2-methyl-1-(3-methylphenyl)propan-1-amine, a mixed-mode cation-exchange SPE sorbent is ideal. These sorbents possess both reversed-phase (e.g., C8 or C18) and strong cation-exchange (e.g., sulfonic acid) functionalities. This dual retention mechanism allows for a rigorous washing protocol to remove both non-polar and weakly basic interferences, resulting in superior extract cleanliness. The analyte is first retained by hydrophobic and ionic interactions at a neutral pH. Interferences are washed away, and the analyte is finally eluted by using a solvent containing a base (e.g., ammonium hydroxide in methanol) that neutralizes the amine, disrupting the ionic interaction with the sorbent.[7]

Detailed Experimental Protocols

The following protocols are designed for the extraction of 2-methyl-1-(3-methylphenyl)propan-1-amine from 200 µL of human plasma. All procedures should be performed with appropriate internal standards. Method validation must be conducted according to regulatory guidelines such as those from the FDA and EMA.[8][9][10][11][12][13]

Protocol 1: Protein Precipitation (PPT)

This protocol is designed for rapid sample screening and high-throughput applications.

Step-by-Step Methodology:

-

Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 600 µL of cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Caption: Protein Precipitation (PPT) workflow for sample preparation.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers improved selectivity and cleaner extracts compared to PPT.

Step-by-Step Methodology:

-

Pipette 200 µL of plasma sample into a 2 mL polypropylene tube.

-

Add 50 µL of 2 M Sodium Hydroxide (NaOH) to adjust the sample pH to >12. Vortex briefly.

-

Add 1 mL of methyl tert-butyl ether (MTBE) containing the internal standard.

-

Cap the tube and vortex/mix for 5 minutes to facilitate extraction.

-

Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Caption: Solid-Phase Extraction (SPE) workflow using a mixed-mode sorbent.

Method Performance Comparison and Validation

A validated bioanalytical method ensures that the collected data is reliable. [10]Key validation parameters include recovery, matrix effect, precision, and the lower limit of quantification (LLOQ). The table below summarizes the expected performance of the three detailed protocols.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte Recovery (%) | > 90% | 75 - 90% | > 90% |

| Recovery Precision (%RSD) | < 10% | < 10% | < 5% |

| Matrix Effect (%) | 40 - 70% (High Suppression) | 85 - 105% (Low) | 95 - 105% (Minimal) |

| LLOQ (Typical) | 5 - 10 ng/mL | 0.5 - 2 ng/mL | 0.05 - 0.5 ng/mL |

| Sample Throughput | High | Medium | Medium-Low (Automatable) |

| Extract Cleanliness | Low | Medium | High |

| Cost per Sample | Low | Low-Medium | High |

Data are representative and should be established for each specific assay.

Trustworthiness through Self-Validation: Each protocol must be validated by analyzing Quality Control (QC) samples at low, medium, and high concentrations alongside each batch of study samples. The acceptance criteria for these QCs, as defined by regulatory bodies, ensure the ongoing validity of the method. [8][12][14]

Conclusion and Recommendations

The optimal sample preparation technique for 2-methyl-1-(3-methylphenyl)propan-1-amine depends on the specific requirements of the analysis.

-

Protein Precipitation is a viable option for rapid screening or when analyzing samples with high analyte concentrations where matrix effects are less impactful.

-

Liquid-Liquid Extraction offers a significant improvement in extract cleanliness and is a cost-effective choice for assays requiring moderate sensitivity. Its pH-dependent selectivity is well-suited for this basic amine.

-

Solid-Phase Extraction using a mixed-mode cation exchange sorbent provides the cleanest extracts and the highest sensitivity. It is the recommended method for regulated bioanalysis, pharmacokinetic studies with low dosage, and any application demanding the lowest possible limit of quantification and minimal matrix effects.

Ultimately, the choice of method should be guided by a thorough validation process to ensure the data generated is accurate, precise, and fit for its intended purpose.

References

-